

# Domatinostat and PD-1 Inhibitors: A Synergistic Alliance in Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Domatinostat

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A comprehensive analysis of preclinical and clinical data reveals a potent synergistic effect between **Domatinostat**, a class I-selective histone deacetylase (HDAC) inhibitor, and PD-1 inhibitors in enhancing anti-tumor immunity. This combination has shown promise in overcoming resistance to checkpoint blockade by modulating the tumor microenvironment and augmenting the efficacy of immunotherapy.

**Domatinostat**, an orally administered small molecule, works by selectively inhibiting HDAC enzymes, which play a crucial role in gene expression regulation.[1] By inhibiting these enzymes, **Domatinostat** can alter the tumor and its microenvironment, making it more recognizable and susceptible to the immune system.[2] Programmed cell death protein 1 (PD-1) inhibitors are a cornerstone of cancer immunotherapy, reinvigorating exhausted T cells to attack cancer cells. However, a significant number of patients do not respond to PD-1 inhibitor monotherapy. The combination of **Domatinostat** with PD-1 inhibitors aims to address this challenge by creating a more favorable tumor microenvironment for an effective anti-tumor immune response.

## Quantitative Analysis of Synergistic Effects

Preclinical and clinical studies have provided quantitative evidence supporting the synergistic anti-tumor activity of the **Domatinostat** and PD-1 inhibitor combination.

## Preclinical Efficacy in Syngeneic Mouse Models

A pivotal preclinical study investigated the combination in two distinct syngeneic mouse tumor models: the CT26 model, characterized by low levels of cytotoxic T lymphocytes (CTLs), and the C38 model, with high CTL infiltration.[3][4]

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) - CT26 Model	Event-Free Survival Rate - C38 Model	Response Rate (%) - C38 Model
Vehicle	Not explicitly stated, used as control	~10%	Not explicitly stated
Domatinostat	Significantly decreased vs. vehicle	10%	10%
Anti-PD-1	No significant reduction	10%	25%
Domatinostat + Anti-PD-1	Substantially augmented anti-tumor effect	Significantly prolonged	65%
Domatinostat + Anti-PD-1 + Anti-LAG3	Highest anti-tumor activity	Not explicitly stated	Not explicitly stated

Data synthesized from Bretz et al., Journal for ImmunoTherapy of Cancer, 2019.[3][4]

In the CTL-low CT26 model, **Domatinostat** monotherapy increased the infiltration of CTLs and CD4+ T cells by approximately 8-fold and 3-fold, respectively.[3] The combination with a PD-1 inhibitor resulted in a significant prolongation of survival, with 10% of animals becoming tumor-free.[5] In the CTL-high C38 model, the combination therapy demonstrated a remarkable increase in the response rate to 65%, compared to 10% for **Domatinostat** and 25% for anti-PD-1 monotherapy.[3] Furthermore, a triple combination of **Domatinostat**, anti-PD-1, and anti-LAG3 showed the highest anti-tumor activity.[3]

## Clinical Efficacy in Advanced Cancer Patients

Clinical trials have begun to translate these preclinical findings into benefits for patients with advanced cancers.

## SENSITIZE Trial (NCT03278665): Advanced Melanoma

This Phase Ib/II study evaluated **Domatinostat** in combination with the PD-1 inhibitor pembrolizumab in patients with advanced melanoma who were refractory to prior checkpoint inhibitor therapy.<sup>[4][5][6]</sup>

Efficacy Endpoint	Result
Disease Control Rate	30%
Objective Response Rate	1 complete response, 2 confirmed partial responses
Stable Disease	9 patients (6 confirmed)

Data from the Phase Ib portion of the SENSITIZE trial.<sup>[7][8]</sup>

The combination was found to be safe and well-tolerated, with observed clinical activity in a heavily pretreated patient population.<sup>[7][8]</sup>

## EMERGE Trial (NCT03812796): Gastrointestinal Cancers

This Phase II trial assessed **Domatinostat** with the anti-PD-L1 antibody avelumab in patients with advanced mismatch repair proficient (MMRp) oesophagogastric (OGA) and colorectal cancer (CRC).<sup>[9]</sup>

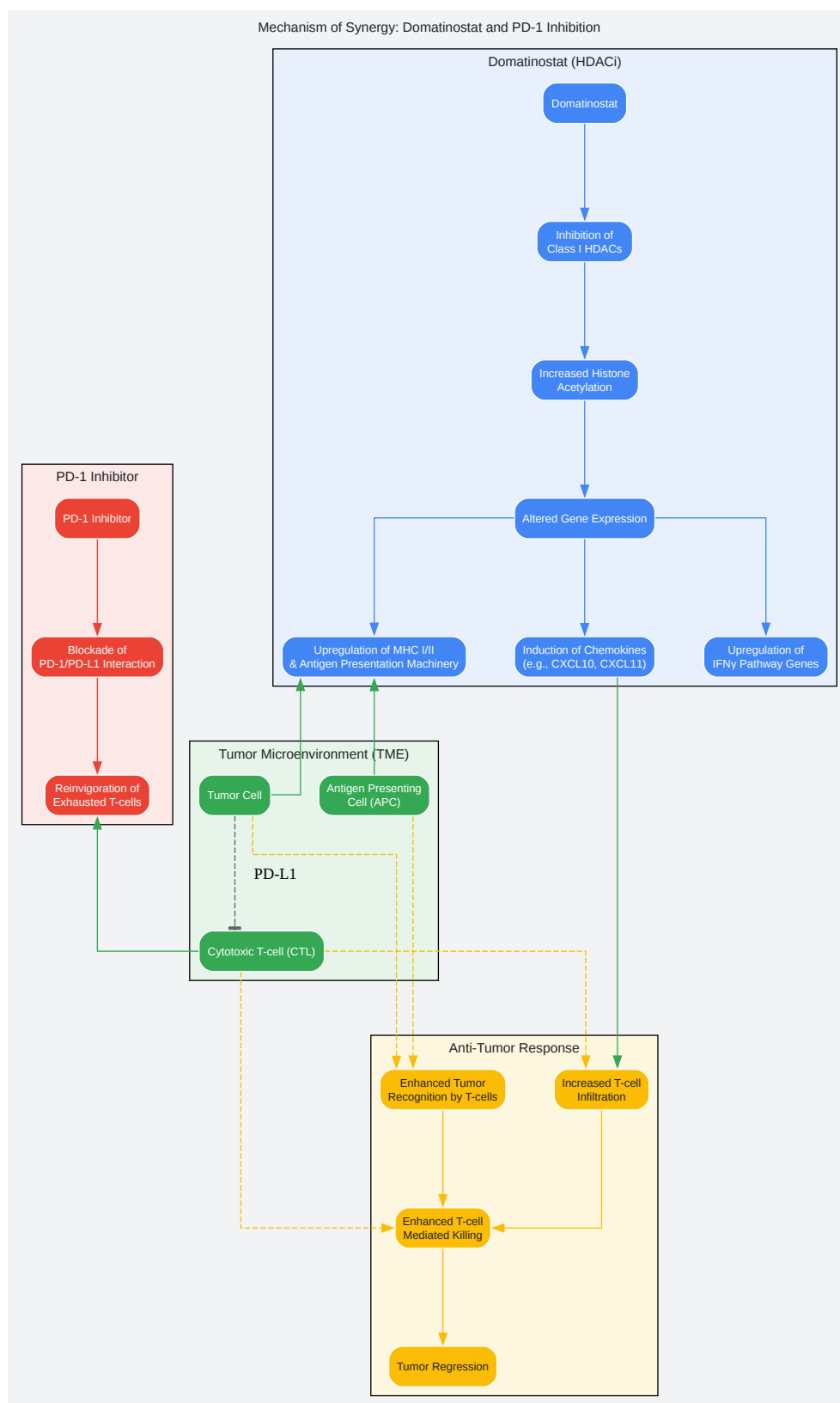
Patient Cohort	Best Objective Response Rate (ORR) during 6 months	Median Duration of Disease Control
Oesophagogastric Adenocarcinoma (OGA)	22.2%	11.3 months
Colorectal Cancer (CRC)	No responses observed	Not applicable

Data from the EMERGE trial.<sup>[9]</sup>

The combination showed promising activity in the OGA cohort, meeting the criteria to expand the trial, while it was not effective in the CRC cohort.[\[9\]](#)

## Signaling Pathways and Mechanisms of Synergy

The synergistic effect of **Domatinostat** and PD-1 inhibitors is rooted in their complementary mechanisms of action that modulate the tumor microenvironment to favor an anti-tumor immune response.



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Caption: Mechanism of Synergy between **Domatinostat** and PD-1 Inhibition.

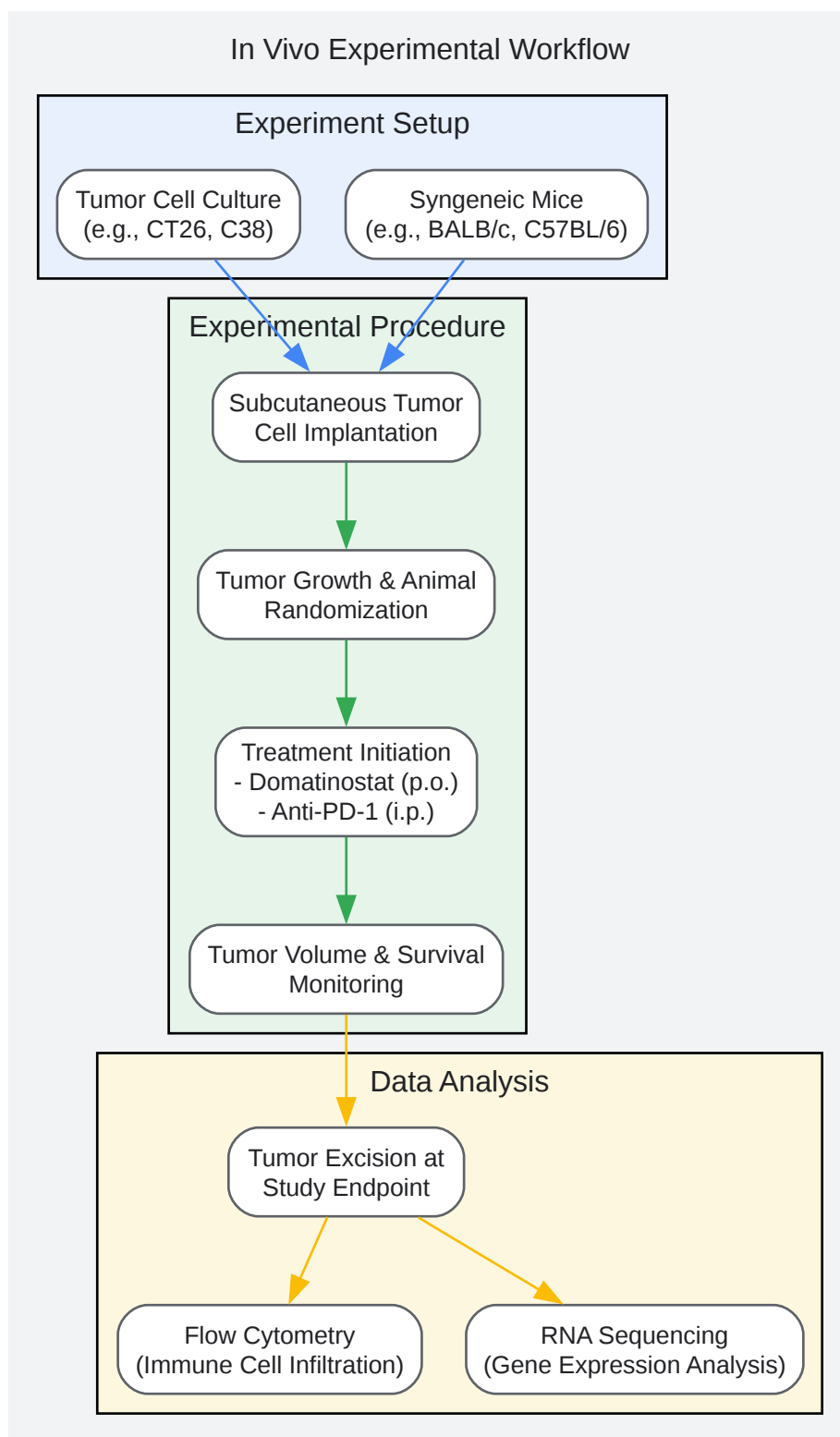
## Experimental Protocols

The following sections outline the methodologies employed in the key preclinical studies to quantify the synergistic effects of **Domatinostat** and PD-1 inhibitors.

### In Vivo Syngeneic Mouse Models

The anti-tumor efficacy of **Domatinostat** in combination with a PD-1 inhibitor was evaluated in immunocompetent mice bearing syngeneic tumors.[\[3\]](#)[\[4\]](#)

- Animal Models: BALB/c mice were used for the CT26 colon carcinoma model (CTL-low), and C57BL/6 mice were used for the C38 colon adenocarcinoma model (CTL-high).
- Tumor Cell Implantation: Mice were subcutaneously inoculated with a suspension of tumor cells (e.g.,  $2 \times 10^5$  CT26 cells) in the flank.
- Treatment Regimen:
  - **Domatinostat** was administered orally, typically on a daily schedule.
  - Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally, often on a schedule such as days 9, 12, and 15 post-tumor implantation.
- Efficacy Readouts:
  - Tumor volume was measured regularly using calipers, calculated with the formula:  $(\text{length} \times \text{width}^2) / 2$ .
  - Survival was monitored, and mice were euthanized when tumors reached a predetermined size.
  - At the end of the study, tumors were often excised for further analysis.



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Caption: General workflow for in vivo preclinical studies.

## Flow Cytometry for Immune Cell Profiling

Flow cytometry was used to quantify the infiltration of various immune cell populations within the tumor microenvironment.<sup>[3][4]</sup>

- **Tumor Digestion:** Excised tumors were mechanically and enzymatically digested to obtain a single-cell suspension.
- **Cell Staining:** The single-cell suspension was incubated with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers of immune cells (e.g., CD8 for cytotoxic T cells, CD4 for helper T cells, FOXP3 for regulatory T cells).
- **Data Acquisition:** Stained cells were analyzed on a flow cytometer, which measures the fluorescence of individual cells.
- **Data Analysis:** The data was analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.

## RNA Sequencing (RNA-seq) for Gene Expression Analysis

RNA-seq was employed to analyze changes in gene expression within the tumor microenvironment following treatment.<sup>[3][4]</sup>

- **RNA Extraction:** Total RNA was extracted from tumor tissue.
- **Library Preparation:** RNA-seq libraries were prepared from the extracted RNA. This process involves converting RNA to cDNA, fragmenting it, and adding sequencing adapters.
- **Sequencing:** The prepared libraries were sequenced using a high-throughput sequencing platform.
- **Data Analysis:** The sequencing data was processed through a bioinformatics pipeline to:
  - Align the sequencing reads to a reference genome.
  - Quantify the expression level of each gene.



- Identify differentially expressed genes between treatment groups.
- Perform pathway analysis to understand the biological processes affected by the treatment.

## Conclusion

The combination of **Domatinostat** and PD-1 inhibitors represents a promising therapeutic strategy to enhance the efficacy of immunotherapy, particularly in patients who are resistant to checkpoint blockade alone. Preclinical data robustly demonstrates the synergistic anti-tumor effects of this combination, driven by **Domatinostat**'s ability to remodel the tumor microenvironment and increase tumor immunogenicity. Early clinical trial results are encouraging, showing manageable safety and signs of clinical activity in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination across various cancer types.

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- To cite this document: BenchChem. [Domatinostat and PD-1 Inhibitors: A Synergistic Alliance in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684137#quantifying-synergistic-effects-of-domatinostat-with-pd-1-inhibitors]

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